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Enthalpy of Formation (AfH°) of 1-Hexanol
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The standard enthalpy of formation is a critical parameter for energy balance calculations. The values differ

for the liquid and gaseous states due to the enthalpy of vaporization.

State AfH® Value  Units Uncertainty Method Reference & Year

Liquid -377.5 kJ/mol + 0.44 kJ/mol Ccb [Mosselman and Dekker, 1975] [1]
-90.22 kcal/mol  +0.11 kcal/mol Ccb [Mosselman and Dekker, 1975] [2]
-379.4 kJ/mol + 1.0 kJ/mol Ccb [Chao and Rossini, 1965] [1]
-383.9 kJ/mol + 2.0 kd/mol Ccb [Green, 1960] [1]

Gas -316.0 kJ/mol +10.0 kJ/mol AVG [N/A - Average of 7 values] [3]

Enthalpy of Combustion (AcH®)

The enthalpy of combustion is vital for assessing 1-hexanel's value as a fuel or biofuel.
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AcH°liquid . . Corresponding
Units Uncertainty o Reference
Value AfHCliquid
-3984.37 kJ/mol * 0.44 kJ/mol -377.50 kJ/mol [Mosselman and Dekker,
1975] [1]
-952.29 kcal/mol +0.11 -90.225 kcal/mol [Mosselman and Dekker,
kcal/mol 1975] [2]
-3982.6 kJ/mol +0.92 kdJ/mol  -379.3 kd/mol [Chao and Rossini, 1965] [1]

Other Essential Thermodynamic Properties

For a complete thermodynamic profile, the following data are also important.

Property Value Units State Reference
Molecular Weight 102.1748 g/mol - [1]
Heat Capacity (Cp) 243.2 J/mol-K  Liquid @ [Atrashenok et al., 1991]
298.15 K [1]

Entropy (S°) 287.4 J/mol-K  Liquid [Kelley, 1929] [1]

439.7 J/mol-K  Gas [Green J.H.S., 1961] [3]
Enthalpy of Vaporization 61.61 kJ/mol @ 298.15K [Majer and Svoboda,
(AvapH°) 1985] [4]

14.7 kcal/mol @ 298.15K [Average of 13 values] [2]

Experimental Protocols for Key Data

The thermodynamic data presented are typically determined using the following established methodologies:
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e Combustion Calorimetry (Ccb): This is the primary method for accurately determining the enthalpy
of formation and combustion. A precise mass of 1-hexanol is burned in a high-pressure oxygen
atmosphere within a sealed calorimeter. The heat released raises the temperature of a surrounding
water bath. By measuring this temperature change in a system calibrated with a known standard (like
benzoic acid), the heat of combustion is calculated. This value is then used to derive the standard
enthalpy of formation. [1]

e Heat Capacity Measurement: The constant-pressure heat capacity of the liquid is often measured
using adiabatic calorimetry. A sample is placed in a cell within an adiabatic shield, and a known
amount of electrical energy is introduced. By precisely measuring the resultant temperature change
while ensuring no heat exchange with the environment, the heat capacity (Cp) is directly calculated.
Data are frequently collected across a temperature range (e.g., 227 to 363 K) and fitted to a
polynomial for interpolation. [1]

The following workflow diagrams illustrate the core principles of these experimental methods:

@n Calorimetry (ch)@

1. Precise sample of
1-hexanol prepared
2. Sample combusted in
high-pressure Oz calorimeter
3. Heat release measured
via temperature change

4. Data corrected to
standard state (Washburn)

5. AfH® and AcH®
calculated
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Experimental pathway for determining enthalpy of formation and combustion.
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Experimental workflow for measuring the constant-pressure heat capacity of a liquid.

Research Context and Application

¢ Biofuel Potential: 1-Hexanol is a promising renewable biofuel with a higher cetane index and
greater energy density than ethanol or butanol [5]. The accurate combustion enthalpy data confirms
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its value for energy applications.

e Combustion Kinetics: Detailed chemical kinetic mechanisms exist for 1-hexanol oxidation, involving
hundreds of species and reactions [6]. The thermodynamic properties in this guide serve as critical
inputs for modeling and simulating its combustion behavior.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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